molecular formula C16H7Cl4F6N B3041056 N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine CAS No. 259243-78-2

N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine

Cat. No. B3041056
CAS RN: 259243-78-2
M. Wt: 469 g/mol
InChI Key: OYRMVXDXYFUROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine is a useful research compound. Its molecular formula is C16H7Cl4F6N and its molecular weight is 469 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Kodaira and Okuhara (1988) discussed the preparation of phenylacetylenes with fluoro- or trifluoromethyl substituents, providing insights into the chemical synthesis and properties of related compounds (Kodaira & Okuhara, 1988).
    • Zhang et al. (2005) explored the crystal structure of a tricyclic amide, which is relevant to understanding the molecular structure and potential applications of similar chemical compounds (Zhang et al., 2005).
  • Applications in Material Science :

    • Hu et al. (2008) reported on the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, indicating potential applications in material science and organic synthesis (Hu et al., 2008).
  • Pharmaceutical Research and Antitumor Activity :

    • Ji et al. (2018) focused on the synthesis of a compound with distinct inhibitory capacity against cancer cell lines, demonstrating the potential pharmaceutical applications of related chemical compounds (Ji et al., 2018).
  • Agricultural Applications :

    • Tsikolia et al. (2013) investigated the insecticidal, repellent, and fungicidal properties of novel trifluoromethylphenyl amides, suggesting potential agricultural applications of compounds with similar chemical structures (Tsikolia et al., 2013).

properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-[[2,6-dichloro-4-(trifluoromethyl)phenyl]methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl4F6N/c17-11-1-7(15(21,22)23)2-12(18)9(11)5-27-6-10-13(19)3-8(4-14(10)20)16(24,25)26/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRMVXDXYFUROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN=CC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl4F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine
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N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine
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N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine
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N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine
Reactant of Route 5
N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine
Reactant of Route 6
N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine

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